[(3beta)-Cholesta-5,24-dien-3-yloxy](1,1-dimethylethyl)dimethylsilane
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Overview
Description
Preparation Methods
The synthesis of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane typically involves the protection of the hydroxyl group of cholesta-5,24-dien-3-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane can undergo various chemical reactions, including:
Scientific Research Applications
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of sterol derivatives and other complex molecules.
Biology: The compound is used in studies related to cholesterol metabolism and the biosynthesis of sterols.
Medicine: It is involved in the development of pharmaceuticals targeting cholesterol-related disorders.
Mechanism of Action
The mechanism of action of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane involves its role as a protected intermediate. The silyl ether group protects the hydroxyl group of the sterol, allowing for selective reactions at other sites on the molecule . This protection is crucial for the synthesis of complex sterol derivatives without unwanted side reactions .
Comparison with Similar Compounds
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane is unique due to its specific structure and the presence of the silyl ether protecting group. Similar compounds include:
Cholesta-5,24-dien-3-ol: The unprotected form of the compound.
Desmosterol: A metabolite of cholesterol with a similar sterol structure.
24(S),25-Epoxycholesterol: Another sterol derivative used in cholesterol metabolism studies.
Properties
IUPAC Name |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h12,14,24,26-30H,11,13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMQFHVGNORCHW-FLFWOSPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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